Methanone, (1-azepanyl)(2-chloro-4,5-difluorophenyl)-
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Overview
Description
Methanone, (1-azepanyl)(2-chloro-4,5-difluorophenyl)- is a chemical compound with the molecular formula C13H14ClF2NO It is characterized by the presence of an azepane ring attached to a methanone group, which is further substituted with a 2-chloro-4,5-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (1-azepanyl)(2-chloro-4,5-difluorophenyl)- typically involves the acylation of an azepane derivative with a suitable acyl chloride. One common method involves the reaction of 1-azepanyl with 2-chloro-4,5-difluorobenzoyl chloride under basic conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methanone, (1-azepanyl)(2-chloro-4,5-difluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Methanone, (1-azepanyl)(2-chloro-4,5-difluorophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, (1-azepanyl)(2-chloro-4,5-difluorophenyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Methanone, (2-amino-5-chlorophenyl)(2-fluorophenyl)-: Similar structure but with an amino group instead of an azepane ring.
Methanone, 5-chloro-2-(methylamino)phenyl-: Contains a methylamino group and two chloro substituents.
1-Azepanyl(5-chloro-2-thienyl)methanone: Similar azepane structure but with a thienyl group instead of a difluorophenyl group.
Uniqueness
Methanone, (1-azepanyl)(2-chloro-4,5-difluorophenyl)- is unique due to the presence of both an azepane ring and a 2-chloro-4,5-difluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H14ClF2NO |
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Molecular Weight |
273.70 g/mol |
IUPAC Name |
azepan-1-yl-(2-chloro-4,5-difluorophenyl)methanone |
InChI |
InChI=1S/C13H14ClF2NO/c14-10-8-12(16)11(15)7-9(10)13(18)17-5-3-1-2-4-6-17/h7-8H,1-6H2 |
InChI Key |
PXAKYMNUEQDHKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=C(C=C2Cl)F)F |
Origin of Product |
United States |
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